molecular formula C17H15N3O4 B567276 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one CAS No. 1258637-96-5

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

Cat. No. B567276
CAS RN: 1258637-96-5
M. Wt: 325.324
InChI Key: BNJDGDCGPXBWAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the reactants, catalysts, temperature, pressure, and other conditions required for the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule. It includes the types of bonds (covalent, ionic, etc.), bond lengths, bond angles, and the shape of the molecule .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

Anticancer Properties

Research has demonstrated the potential of 4H-chromen-4-one derivatives, including structures similar to 7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one, as anticancer agents. For instance, Kemnitzer et al. (2004) identified certain 4H-chromene compounds as potent inducers of apoptosis in cancer cells. These compounds, including variations like 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene, were shown to be highly active in inhibiting cell growth and inducing programmed cell death in tumor cells (Kemnitzer et al., 2004). Similarly, Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes and found several compounds exhibiting significant cytotoxic activity against human tumor cell lines (Vosooghi et al., 2010).

Synthesis and Chemical Properties

Research has also focused on the synthesis methods and chemical properties of similar chromene derivatives. Nagaraju et al. (2019) explored microwave-assisted one-pot synthesis methods for creating 4H-chromenes, highlighting the potential for efficient, catalyst-free production processes (Nagaraju, Padmaja & Reddy, 2019). Furthermore, Mahdavi et al. (2011) studied the synthesis and in vitro cytotoxic activity of 2-amino-7-(dimethylamino)-4-[(trifluoromethyl)phenyl]-4H-chromenes, providing insights into the structural aspects and potential therapeutic applications of these compounds (Mahdavi et al., 2011).

Molecular Mechanisms in Apoptosis

The molecular mechanisms by which chromene derivatives induce apoptosis in cancer cells have been a significant area of study. Naseri et al. (2015) reported on the anti-proliferative effects of modified 4-aryle-4H-chromenes derivatives on human cancer cell lines, demonstrating the down-regulation of anti-apoptotic proteins and up-regulation of pro-apoptotic proteins (Naseri et al., 2015).

Safety And Hazards

Safety and hazards analysis involves understanding the risks associated with handling and using the compound. This includes toxicity, flammability, environmental impact, and precautions for safe handling .

properties

IUPAC Name

7-amino-2-[4-(dimethylamino)phenyl]-8-nitrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-19(2)11-5-3-10(4-6-11)15-9-14(21)12-7-8-13(18)16(20(22)23)17(12)24-15/h3-9H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJDGDCGPXBWAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735057
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-2-(4-(dimethylamino)phenyl)-8-nitro-4H-chromen-4-one

CAS RN

1258637-96-5
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258637-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Amino-2-[4-(dimethylamino)phenyl]-8-nitro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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